Cas no 2408962-99-0 (Acetic acid, 2-[4-(2-propyn-1-yloxy)butoxy]-)

Acetic acid, 2-[4-(2-propyn-1-yloxy)butoxy]-, is a specialized organic compound featuring both acetyl and propargyl ether functional groups. Its molecular structure combines reactivity and versatility, making it useful in synthetic chemistry applications, particularly in the preparation of intermediates for pharmaceuticals, agrochemicals, or polymer modifications. The propargyl ether moiety allows for click chemistry reactions, such as copper-catalyzed azide-alkyne cycloaddition (CuAAC), while the acetic acid group provides additional functionalization potential. This compound is valued for its ability to serve as a bifunctional linker or building block in controlled organic synthesis. Proper handling is required due to its potential reactivity under specific conditions.
Acetic acid, 2-[4-(2-propyn-1-yloxy)butoxy]- structure
2408962-99-0 structure
Product Name:Acetic acid, 2-[4-(2-propyn-1-yloxy)butoxy]-
CAS No:2408962-99-0
MF:C9H14O4
MW:186.205063343048
CID:5599488
PubChem ID:146082014
Update Time:2025-05-24

Acetic acid, 2-[4-(2-propyn-1-yloxy)butoxy]- Chemical and Physical Properties

Names and Identifiers

    • 2-[4-(prop-2-yn-1-yloxy)butoxy]acetic acid
    • EN300-7468960
    • 2408962-99-0
    • 2-(4-Prop-2-ynoxybutoxy)acetic acid
    • Acetic acid, 2-[4-(2-propyn-1-yloxy)butoxy]-
    • 2-(4-(prop-2-yn-1-yloxy)butoxy)acetic acid
    • Inchi: 1S/C9H14O4/c1-2-5-12-6-3-4-7-13-8-9(10)11/h1H,3-8H2,(H,10,11)
    • InChI Key: MJFLDIQWSUVPQP-UHFFFAOYSA-N
    • SMILES: C(O)(=O)COCCCCOCC#C

Computed Properties

  • Exact Mass: 186.08920892g/mol
  • Monoisotopic Mass: 186.08920892g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 8
  • Complexity: 179
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.4
  • Topological Polar Surface Area: 55.8Ų

Experimental Properties

  • Density: 1.107±0.06 g/cm3(Predicted)
  • Boiling Point: 319.9±27.0 °C(Predicted)
  • pka: 3.50±0.10(Predicted)

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Acetic acid, 2-[4-(2-propyn-1-yloxy)butoxy]- Related Literature

Additional information on Acetic acid, 2-[4-(2-propyn-1-yloxy)butoxy]-

Recent Advances in the Study of Acetic acid, 2-[4-(2-propyn-1-yloxy)butoxy]- (CAS: 2408962-99-0)

Acetic acid, 2-[4-(2-propyn-1-yloxy)butoxy]-, with the CAS number 2408962-99-0, is a chemical compound of significant interest in the field of chemical biology and pharmaceutical research. This compound, characterized by its unique molecular structure, has recently garnered attention due to its potential applications in drug development and therapeutic interventions. The following research brief synthesizes the latest findings related to this compound, highlighting its chemical properties, biological activities, and potential industrial applications.

Recent studies have focused on the synthesis and characterization of Acetic acid, 2-[4-(2-propyn-1-yloxy)butoxy]-. Researchers have employed advanced spectroscopic techniques, including nuclear magnetic resonance (NMR) and mass spectrometry (MS), to elucidate its molecular structure and confirm its purity. The compound's stability under various physiological conditions has also been investigated, providing insights into its suitability for pharmaceutical formulations.

In the realm of biological activity, preliminary in vitro studies have demonstrated that Acetic acid, 2-[4-(2-propyn-1-yloxy)butoxy]- exhibits promising inhibitory effects on specific enzymatic pathways. For instance, it has been shown to modulate the activity of certain kinases involved in inflammatory responses, suggesting potential applications in the treatment of chronic inflammatory diseases. Further mechanistic studies are underway to delineate its precise mode of action and optimize its therapeutic efficacy.

Another area of exploration is the compound's role in targeted drug delivery systems. Due to its chemical versatility, Acetic acid, 2-[4-(2-propyn-1-yloxy)butoxy]- can be functionalized to enhance the bioavailability and specificity of therapeutic agents. Recent experiments have demonstrated its utility as a linker molecule in prodrug designs, enabling controlled release of active pharmaceutical ingredients at targeted sites.

Despite these promising findings, challenges remain in the scalable synthesis and clinical translation of Acetic acid, 2-[4-(2-propyn-1-yloxy)butoxy]-. Current research efforts are directed toward optimizing synthetic routes to improve yield and reduce production costs. Additionally, comprehensive toxicological studies are essential to ensure its safety profile before advancing to clinical trials.

In conclusion, Acetic acid, 2-[4-(2-propyn-1-yloxy)butoxy]- (CAS: 2408962-99-0) represents a compound with substantial potential in pharmaceutical and chemical biology applications. Ongoing research aims to fully exploit its properties for the development of novel therapeutics and drug delivery systems. Future studies should focus on addressing the existing challenges to facilitate its transition from bench to bedside.

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